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Acid Brown 4

Cat. No.: B1384328
CAS No.: 5858-51-5
M. Wt: 365.3 g/mol
InChI Key: VFYDFVDOOIPQHX-UHFFFAOYSA-M
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Description

Contextualization of Acid Brown 4 within Azo Dye Chemistry Research

This compound is classified as a single azo dye, characterized by the presence of one azo group (-N=N-) which connects aromatic rings. worlddyevariety.com This structural feature is fundamental to its color and dyeing properties. The synthesis of this compound typically involves a diazotization reaction, where N-(4-aminophenyl)acetamide is diazotized and then coupled with 5-Hydroxynaphthalene-1-sulfonic acid, followed by the removal of the acetyl group through hydrolysis. worlddyevariety.com This process highlights the core principles of azo dye synthesis, making this compound an excellent case study for understanding these crucial industrial reactions.

The molecular formula of this compound is C₁₆H₁₂N₃NaO₄S, with a molecular weight of 365.34 g/mol . worlddyevariety.com The presence of the sulfonic acid group (-SO₃H) imparts water solubility, a critical characteristic for its application in dyeing processes. worlddyevariety.com Research into the synthesis of related acid dyes often explores the use of various coupling components and metallization with transition metals like iron (Fe) and copper (Cu) to enhance properties such as light and wash fastness. samipubco.comelsevier.es

Table 1: Chemical Identity of this compound

Property Value
C.I. Name This compound
C.I. Number 14805
Molecular Formula C₁₆H₁₂N₃NaO₄S
Molecular Weight 365.34 g/mol
CAS Registry No. 5858-51-5

Significance of this compound as a Model Compound in Environmental Chemistry Research

The widespread use of azo dyes, including this compound, in industries such as textiles and leather has led to concerns about their environmental impact. semanticscholar.orgresearchgate.net Consequently, this compound has emerged as a significant model compound for studying the fate and remediation of dye-containing wastewater. semanticscholar.orgresearchgate.net Its anionic nature and complex aromatic structure make it representative of a large class of persistent organic pollutants.

Research has extensively focused on the removal of Acid Brown dyes from aqueous solutions. semanticscholar.orggnest.orgwecmelive.comchemrxiv.org These studies are crucial for developing effective wastewater treatment technologies. The investigation of dyes like Acid Brown 14, Acid Brown 83, Acid Brown 98, and Acid Brown 340 provides valuable insights into the behavior of this class of compounds in environmental systems. mdpi.comnih.govjcu.edu.aunih.govresearchgate.net

Overview of Key Research Paradigms in this compound Studies

The study of this compound and related azo dyes is typically approached through several key research paradigms, each focusing on different aspects of their behavior and remediation. These paradigms guide the experimental design and interpretation of results, contributing to a comprehensive understanding of these compounds. chds.usresearcher.liferesearchgate.netbanglajol.info

Adsorption Studies

A dominant research paradigm involves the use of various adsorbent materials to remove Acid Brown dyes from water. This approach is based on the principle of binding the dye molecules to the surface of a solid material.

Key Findings:

The efficiency of adsorption is often pH-dependent, with acidic conditions generally favoring the removal of anionic dyes like Acid Brown 340 and Acid Brown 354. semanticscholar.orgwecmelive.com

A variety of materials have been investigated as adsorbents, including aminized cellulose (B213188) acetate (B1210297) nanofibers, mesoporous activated carbon derived from seaweed, and silica (B1680970) monolith particles. semanticscholar.orggnest.orgwecmelive.com

Kinetic studies often reveal that the adsorption process follows pseudo-second-order kinetics, suggesting a chemical adsorption mechanism. semanticscholar.orggnest.org

Isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium of dye adsorption. semanticscholar.orggnest.org

Table 2: Selected Adsorption Studies on Acid Brown Dyes

Adsorbent Dye Optimum pH Key Finding Reference
Aminized Cellulose Acetate Acid Brown 354 2 Adsorption follows the Freundlich isotherm model. semanticscholar.org
Mesoporous Activated Carbon Acid Brown Higher pH Adsorption is endothermic and follows the Langmuir isotherm model. gnest.org

Photocatalytic Degradation

Another significant research area is the photocatalytic degradation of Acid Brown dyes. This process utilizes semiconductor materials that, when irradiated with light, generate reactive oxygen species that can break down the complex dye molecules into simpler, less harmful compounds.

Key Findings:

Nanocomposites such as SiO₂/TiO₂, SiO₂/Al₂O₃, and Fe₃O₄–CeO₂ have shown significant photocatalytic activity for the degradation of Acid Brown dyes under UV or solar irradiation. orientjchem.orgresearchgate.net

The photocatalytic degradation of Acid Brown 14 has been successfully achieved using CuBi₂O₄/Bi₃ClO₄ nanocomposites under visible light. nih.gov

The efficiency of photocatalysis can be influenced by factors such as catalyst dosage, pH, and the presence of oxidizing agents like hydrogen peroxide. orientjchem.orgresearchgate.net

Biodegradation

Biodegradation studies investigate the ability of microorganisms to break down Acid Brown dyes. This approach offers a potentially more environmentally friendly and cost-effective method for remediation.

Key Findings:

Research indicates that many azo dyes can undergo substantial biodegradation under anaerobic conditions. epa.gov

The degradation of azo dyes can lead to the formation of intermediates such as 4-aminobenzene sulphonic acid, which may also be persistent. researchgate.net

Fungal species like Aspergillus niger have demonstrated the ability to degrade intermediates formed from azo dye breakdown. researchgate.net

The efficiency of biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other carbon sources. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
N-(4-aminophenyl)acetamide
5-Hydroxynaphthalene-1-sulfonic acid
Acid Brown 14
Acid Brown 83
Acid Brown 98
Acid Brown 340
Acid Brown 354
Iron
Copper
Aminized cellulose acetate
Mesoporous activated carbon
Silica
SiO₂/TiO₂
SiO₂/Al₂O₃
Fe₃O₄–CeO₂
CuBi₂O₄/Bi₃ClO₄
Hydrogen peroxide
4-aminobenzene sulphonic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N3NaO4S B1384328 Acid Brown 4 CAS No. 5858-51-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;6-[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S.Na/c17-10-4-6-11(7-5-10)18-19-14-9-8-12-13(16(14)20)2-1-3-15(12)24(21,22)23;/h1-9,20H,17H2,(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYDFVDOOIPQHX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=CC=C(C=C3)N)C(=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023885
Record name C.I. Acid Brown 4
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5858-51-5
Record name Sodium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Acid Brown 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-[(4-aminophenyl)azo]-5-hydroxynaphthalene-1-sulphonate
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Advanced Synthetic Methodologies and Chemical Modifications

Novel Synthetic Approaches for Acid Brown 4 and Related Acid Dyes for Research Applications

The foundational chemistry for producing many acid dyes, including azo dyes, involves diazotization followed by a coupling reaction. Traditional methods are continuously being refined, and novel approaches are being developed to improve efficiency, yield, and compatibility with various functional groups.

The synthesis of acid dyes often begins with the diazotization of an aromatic amine. For instance, a general procedure involves suspending a primary aromatic amine, such as 1-(p-sulphophenyl)-3-methyl-4-amino pyrazolone, in water and adding hydrochloric acid. The mixture is cooled, and a solution of sodium nitrite (B80452) is added to form the diazonium salt. elsevier.es This reactive intermediate is then coupled with various aromatic compounds, like phenol (B47542) derivatives, to produce the final dye. elsevier.es The coupling reaction is typically facilitated by an acid-binding agent, such as sodium carbonate. elsevier.es

A more modern and milder approach to the diazotization-coupling sequence employs nitrosyl tetrafluoroborate (B81430) (NOBF₄) in a polar aprotic solvent. This method is advantageous as it is compatible with a wider range of functionalized anilines that may be sensitive to harsher conditions. researchgate.net The core reaction remains the coupling of a diazonium compound with an electron-rich partner, such as a tertiary aniline (B41778) or a phenol, which are crucial in defining the color and stability of the resulting dye molecule. researchgate.netjocpr.com

Research into creating new phenylacetic acid derivatives has also showcased multi-step syntheses that build complex aromatic structures, which can then be functionalized. mdpi.com These synthetic routes, which may involve Suzuki cross-couplings and other catalyzed reactions, highlight the sophisticated strategies available for creating bespoke dye precursors. mdpi.comthieme.de

Synthetic StepReactantsKey Reagents/CatalystsConditionsPurpose
Diazotization (Traditional)Aromatic Amine (e.g., 1-(p-sulphophenyl)-3-methyl-4-amino pyrazolone)Hydrochloric Acid, Sodium Nitrite0–5 °CFormation of a diazonium salt intermediate. elsevier.es
Azo CouplingDiazonium Salt, Phenol DerivativeSodium Carbonate30–35 °C, 4–5 hoursFormation of the final azo dye structure. elsevier.es
Diazotization (Modern)Functionalized AnilineNitrosyl tetrafluoroborate (NOBF₄)Mild, Polar Aprotic SolventEnables reaction under mild conditions, compatible with sensitive functional groups. researchgate.net
Suzuki Cross-CouplingAryl Halide, Arylboronic AcidPalladium Catalyst (e.g., Pd(PPh₃)₄)RefluxTo build complex aromatic precursors for derivatization. mdpi.comthieme.de

Functionalization Strategies for Tailored Reactivity and Specificity

Functionalization involves chemically modifying a dye's structure to impart desired properties such as enhanced binding, specific reactivity, or responsiveness to external stimuli. These strategies are key to expanding the utility of acid dyes beyond simple coloration into high-performance materials and smart systems.

One common strategy is the introduction of reactive groups that can form covalent bonds with a substrate. For example, the halochromic dye Nitrazine yellow was modified by introducing a methacrylate (B99206) moiety. This functionalization rendered the dye photo-reactive, allowing it to be covalently grafted onto cotton fabric using UV irradiation. frontiersin.org This process minimizes dye leaching and creates a textile with durable pH-sensing capabilities. frontiersin.org The success of the grafting was confirmed by the appearance of a characteristic carbonyl (C=O) stretching peak in the infrared spectrum and the disappearance of the C=C wagging peak, indicating the reaction of the methacrylate group. frontiersin.org

Another functionalization approach is esterification, which can alter a dye's solubility, stability, and electronic properties. In one study, a 7-hydroxyl pyranoflavylium dye was esterified with various cinnamic acids using a carbodiimide (B86325) coupling agent. This modification leveraged the single hydroxyl group for selective functionalization, resulting in new dyes with potentially different colors and greater stability. Such modifications are crucial for tailoring dyes for specific applications where properties like hydrophobicity or specific molecular interactions are important.

StrategyFunctional Group AddedDye ClassPurpose of ModificationResulting Application
Photo-Grafting ModificationMethacrylateAzo Dye (Nitrazine yellow)To introduce photo-reactivity for covalent bonding to a substrate. frontiersin.orgpH-sensing smart textiles. frontiersin.org
EsterificationCinnamic Acid EstersPyranoflavylium DyeTo alter chromatic stability and other physicochemical properties. New dyes with tailored properties for various applications.
Amine FunctionalizationAmino GroupsGeneral Acid DyesTo enhance electrostatic interaction with negatively charged dyes (Note: This functionalizes the adsorbent, not the dye itself, but illustrates the principle). mdpi.comImproved adsorption from aqueous solutions. mdpi.com

Derivatization for Specialized Research Probes and Sensors

The derivatization of acid and azo dyes into probes and sensors is a rapidly advancing field. By attaching specific chemical moieties, a simple dye can be transformed into a highly selective and sensitive tool for detecting ions, molecules, or specific environmental conditions.

Azo dyes are particularly useful as a scaffold for creating sensors. Their ability to act as fluorescence quenchers and their distinct colorimetric properties make them excellent candidates for probe design. researchgate.net For research applications, azo dyes have been derivatized with a variety of reactive and bioconjugatable groups, including azido, ketone, and terminal alkyne groups. researchgate.net This allows them to be easily linked to other molecules, such as fluorophores, to create protease-activatable probes or other advanced diagnostic tools. researchgate.net

The derivatization of azo dyes has led to the development of chemosensors for various metal ions. For example, a naphthol-derivative azo dye was synthesized to serve as a "naked-eye" optical sensor for cobalt (Co²⁺) ions, exhibiting a clear color change from yellow to red. researchgate.net Similarly, a novel azo dye based on a pyridothiazole scaffold was developed for the selective colorimetric detection of copper (Cu²⁺), tin (Sn²⁺), and aluminum (Al³⁺) ions. chemrxiv.org The addition of Cu²⁺ to this purple dye caused a color change to blue and induced fluorescence. chemrxiv.org

Furthermore, the incorporation of boronic acid groups into azo dyes has created sensors for saccharides. These functionalized dyes exhibit visible color changes in aqueous solutions upon complexation with monosaccharides, providing a simple method for carbohydrate detection. rsc.org This approach relies on the reversible interaction between the boronic acid moiety and the diol groups of the saccharides.

Derivative TypeTarget AnalyteSensing MechanismObserved Change
Naphthol-derivative azo dyeCobalt (Co²⁺)ColorimetricVisible color change from yellow to red. researchgate.net
Pyridothiazole-based azo dyeCopper (Cu²⁺), Tin (Sn²⁺), Aluminum (Al³⁺)Colorimetric & FluorometricColor change from purple to blue (with Cu²⁺) and fluorescence activation. chemrxiv.org
Boronic acid-appended azo dyeSaccharidesColorimetricVisible color change upon complexation. rsc.org
Bioconjugatable Azo-Based QuencherProtease ActivityFluorescence Quenching (FRET)Activation of fluorescence upon cleavage of a probe. researchgate.net

Spectroscopic and Advanced Analytical Characterization for Research Applications

Advanced Spectroscopic Techniques for Elucidating Chemical Transformations

Spectroscopic methods are indispensable for investigating the structural and electronic changes that Acid Brown 4 undergoes during degradation processes. These techniques provide critical insights into reaction kinetics, functional group alterations, and the formation of intermediate and final products.

UV-Visible Spectroscopy for Degradation Monitoring and Kinetic Analysis

UV-Visible spectroscopy is a primary tool for monitoring the degradation of this compound in various treatment processes. The characteristic absorption spectrum of this azo dye in the visible region is due to the extended conjugation of its chromophoric groups, including the azo (-N=N-) bond and aromatic rings. dokumen.pub The intensity of the absorption peak is directly proportional to the concentration of the dye, allowing for real-time tracking of its removal from a solution.

The degradation of this compound is often studied in the context of photocatalysis, where the decrease in the dye's characteristic absorption peak over time under UV or visible light irradiation provides a measure of the degradation efficiency. For instance, in studies involving photocatalysts like zinc oxide (ZnO) or titanium dioxide (TiO2), the reduction in the absorbance maximum of this compound is used to calculate the percentage of dye removal and to determine the kinetics of the reaction. dokumen.pub This data is crucial for optimizing process parameters such as catalyst loading, pH, and initial dye concentration.

The kinetic analysis of this compound degradation typically follows pseudo-first-order kinetics, which can be confirmed by the linear relationship obtained when plotting the natural logarithm of the normalized absorbance (ln(A/A₀)) against time. This allows for the determination of the apparent rate constant (k_app), a key parameter for comparing the efficiency of different degradation methods.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule and for observing their changes during degradation or interaction with other materials. The FTIR spectrum of pristine this compound exhibits characteristic peaks corresponding to its various structural components.

During degradation studies, FTIR analysis can confirm the breakdown of the dye's structure. The disappearance or reduction in the intensity of peaks associated with the azo bond (typically around 1600-1400 cm⁻¹), aromatic rings, and sulfonic acid groups (around 1200-1100 cm⁻¹ and 1050-1000 cm⁻¹) indicates the successful cleavage of these structures. dokumen.pub Conversely, the appearance of new peaks can suggest the formation of degradation intermediates and final products, such as smaller aromatic fragments, carboxylic acids, or inorganic ions like sulfates and nitrates.

FTIR is also employed to study the interaction between this compound and adsorbents or catalysts. Shifts in the characteristic peaks of either the dye or the material can indicate the formation of surface complexes and provide information about the nature of the binding forces (e.g., electrostatic interactions, hydrogen bonding). This is particularly relevant in understanding the mechanisms of dye removal by adsorption onto various materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Degradation Products and Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an invaluable tool for the detailed structural elucidation of the degradation products of this compound and any complexes it may form. While the parent dye itself has a defined structure, its breakdown products can be numerous and complex.

In research focused on the degradation of azo dyes, NMR is used to identify the chemical structure of the resulting aromatic amines and other organic intermediates. google.com By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectrum, researchers can piece together the molecular framework of the degradation products. This information is critical for understanding the degradation pathway and for assessing the potential toxicity of the resulting effluent, as some aromatic amines are known to be carcinogenic.

Furthermore, NMR can be used to study the formation of complexes between this compound and other molecules, such as cyclodextrins or metal ions. Changes in the chemical shifts of the dye's protons upon complexation can provide evidence of inclusion or interaction and can be used to determine the stoichiometry and stability of the resulting complex.

Mass Spectrometry (MS) for Identification of Metabolites and Degradation Intermediates

Mass Spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), is a highly sensitive method for identifying the metabolites and degradation intermediates of this compound. This technique provides the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of their molecular weights and, through fragmentation patterns, their structures.

In studies on the biodegradation or advanced oxidation of this compound, LC-MS/MS is a common analytical approach. docksci.com As the parent dye molecule is broken down, a variety of smaller organic molecules are formed. By comparing the mass spectra of samples taken at different time points during the degradation process, a sequence of intermediate products can be identified. This allows for the reconstruction of the degradation pathway, showing how the complex dye molecule is progressively mineralized into simpler, less harmful substances. This technique is crucial for identifying potentially hazardous byproducts that may be more persistent or toxic than the original dye. ucuenca.edu.ec

The table below presents a hypothetical scenario of intermediates that could be identified during the degradation of this compound using LC-MS.

Retention Time (min) Precursor Ion (m/z) Proposed Intermediate Molecular Formula
2.5123Aniline (B41778)C₆H₇N
4.1173Sulfanilic acidC₆H₇NO₃S
6.8219Naphthalene-1-sulfonic acidC₁₀H₈O₃S
9.2365This compoundC₁₆H₁₂N₃NaO₄S

This table is for illustrative purposes and the actual intermediates may vary depending on the degradation method.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Catalysts and Adsorbents

X-ray Diffraction (XRD) is a fundamental technique used to determine the crystalline structure, phase composition, and crystallite size of the materials employed as catalysts and adsorbents in the removal of this compound. The efficiency of these materials is often closely linked to their structural properties.

In photocatalysis studies, for example, XRD is used to confirm the crystal structure of semiconductor catalysts like TiO₂ (anatase, rutile, or brookite) or ZnO (wurtzite). dokumen.pub The crystalline phase can significantly influence the photocatalytic activity. XRD patterns can also reveal the presence of any impurities or mixed phases in the catalyst. Furthermore, the crystallite size, which can be estimated from the broadening of the XRD peaks using the Scherrer equation, is an important parameter as it affects the surface area and, consequently, the catalytic performance.

Similarly, for adsorption processes, XRD is used to characterize the crystalline nature of adsorbents such as clays, zeolites, or modified biochars. Changes in the XRD pattern of an adsorbent after dye uptake can provide insights into the intercalation of the dye molecules within the layered structure of the adsorbent or other structural modifications.

Advanced Chromatographic Separations for Complex Mixture Analysis

Advanced chromatographic techniques are essential for separating the complex mixtures that result from the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. chembuyersguide.com Coupled with various detectors, such as a diode-array detector (DAD) for UV-Vis spectral information or a mass spectrometer (MS) for mass information, HPLC allows for the separation, identification, and quantification of the parent dye and its numerous degradation products in a single analytical run.

Reverse-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. By programming a gradient of solvent polarity, a wide range of compounds with different polarities, from the relatively nonpolar parent dye to more polar degradation intermediates like aromatic amines and organic acids, can be effectively separated. The retention time of each compound provides a basis for its identification when compared to analytical standards, while the peak area allows for its quantification.

Gas Chromatography (GC), often coupled with MS (GC-MS), is another valuable technique, particularly for the analysis of volatile or semi-volatile degradation products. google.com Derivatization may sometimes be necessary to increase the volatility of polar analytes. GC-MS provides excellent separation efficiency and detailed mass spectral data, which is crucial for the definitive identification of unknown compounds in the complex post-treatment mixture.

The table below summarizes the chromatographic techniques and their primary applications in the analysis of this compound and its degradation.

Technique Detector Primary Application Information Obtained
HPLCDAD, UV-VisQuantification of parent dye and major degradation products.Concentration, purity, spectral confirmation.
LC-MS/MSMass SpectrometerIdentification and quantification of a wide range of degradation products.Molecular weight, structural information, concentration. docksci.com
GC-MSMass SpectrometerIdentification of volatile and semi-volatile degradation products.Molecular weight, structural information of smaller fragments. google.com

High-Performance Liquid Chromatography (HPLC) for Degradation Product Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating, identifying, and quantifying this compound and the non-volatile products of its degradation. In studies investigating the breakdown of azo dyes, HPLC is frequently coupled with a mass spectrometry (MS) detector (LC-MS/MS) to provide detailed structural information on the resulting aromatic amines and other intermediates.

For instance, in the analysis of textile dyes, a method employing an HPLC system with a polar advantage column has been utilized. docksci.com The mobile phase typically consists of a buffered aqueous solution (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile. docksci.com This setup allows for the effective separation of various aromatic amines that can be formed from the reductive cleavage of the azo bond in dyes like this compound. docksci.com Quantification of these degradation products is critical for assessing the toxicological risks associated with the dye's breakdown. The limits of detection for such analyses can reach as low as 0.05 mg/kg in textile samples, with quantification limits around 0.2 mg/kg. docksci.com

Research has shown that the degradation of azo dyes can lead to the formation of various aromatic amines. To investigate the presence of these cleavage products, samples are often treated with a reducing agent, such as sodium dithionite (B78146), to simulate reductive cleavage before HPLC analysis. docksci.com

Table 1: HPLC Method Parameters for Azo Dye Cleavage Product Analysis

ParameterValue
Instrument Dionex Ultimate 3000 HPLC
Column Thermo-Dionex Acclaim Polar Advantage II (3 µm, 150 x 2 mm)
Mobile Phase 5 mmol Ammonium Formate Buffer (pH 4.5) with 5% Acetonitrile
Flow Rate 0.3 ml/min
Injection Volume 5 µl
Post-Column Addition 1% Formic Acid in Acetonitrile
Detector ABSciex QTrap 3200 (MS/MS)

This table summarizes typical parameters used in the HPLC-MS/MS analysis of aromatic amines from azo dyes, based on methodologies reported in the literature. docksci.com

Micellar Electrokinetic Chromatography (MEKC) for Multi-component Dye Analysis

Micellar Electrokinetic Chromatography (MEKC) offers a high-resolution separation technique for analyzing complex mixtures of dyes, including multiple azo dyes present in a single sample. This capillary electrophoresis technique uses micelles as a pseudostationary phase, allowing for the separation of both ionic and neutral analytes. Its application is particularly valuable in the quality control of commercial dye formulations and in monitoring the composition of textile effluents. While specific studies focusing solely on the MEKC analysis of this compound are not prevalent in the provided search results, the technique's utility for separating various dye classes, including azo dyes, is well-established.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds that may form during the degradation of this compound. This is particularly relevant when investigating thermal degradation processes or advanced oxidation processes that can break down the dye into smaller, more volatile fragments.

For example, pyrolysis-GC/MS has been used to identify the thermal breakdown products of lignin (B12514952) derivatives, a process analogous to what might be expected for a complex organic molecule like this compound under high-temperature conditions. google.com The process involves separating the thermal cleavage products by gas chromatography and subsequently identifying them by mass spectroscopy. google.com The identification of these smaller molecules is crucial for understanding the complete degradation pathway and ensuring that no hazardous volatile organic compounds (VOCs) are produced.

Microscopic and Surface Characterization Techniques for Material Science Research

The interaction of this compound with various materials, such as adsorbents and catalysts used in remediation, is a key area of research. Microscopic and surface analysis techniques provide invaluable insights into the morphological and compositional changes that occur during these processes.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Adsorbents and Bioremediation Agents

Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology of materials before and after the adsorption of dyes like this compound. This technique provides high-resolution images of the material's surface texture, porosity, and particle size, which are critical factors influencing its adsorption capacity.

In the context of wastewater treatment, various nanomaterials and composites are developed to remove dyes. dokumen.pub SEM is a standard technique to analyze the morphology of these materials, such as CuO nanoparticles/clinoptilolite or Fe3O4/TiO2 nanocomposites, which have been noted for their potential to degrade dyes including Acid Brown. dokumen.pub By comparing SEM images of an adsorbent before and after contact with a dye solution, researchers can observe changes such as pore blockage or the formation of a dye layer on the surface, providing direct evidence of the adsorption mechanism.

Atomic Force Microscopy (AFM) for Surface Roughness and Interaction Visualization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. dokumen.pub It is employed to quantify the surface roughness of adsorbents and to visualize the interactions between the dye molecules and the material surface at a near-atomic level. An increase in surface roughness after dye adsorption can indicate the successful binding of dye molecules. AFM can be particularly useful in studying the surface changes on materials during the degradation or adsorption of azo dyes. dokumen.pub

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. dokumen.pub When studying the adsorption of this compound, EDX can map the distribution of key elements on the adsorbent's surface. Since this compound contains sulfur (from the sulfonate group) and nitrogen (from the azo and amino groups), detecting these elements on the surface of an adsorbent after treatment provides definitive evidence of the dye's presence. americanchemicalsuppliers.com This technique is crucial for confirming the effectiveness of an adsorbent material and understanding the distribution of the adsorbed dye on a microscopic scale.

Environmental Remediation and Degradation Studies

Adsorptive Removal Mechanisms and Technologies

The removal of azo dyes like Acid Brown from wastewater is a significant area of research. Adsorption is a widely studied, effective method for this purpose due to its efficiency and the potential for adsorbent regeneration.

Adsorption isotherms are crucial for describing the interaction between the dye (adsorbate) and the adsorbent material. Several models are used to analyze and predict the adsorption behavior of Acid Brown dyes.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. scielo.br It is often used to calculate the maximum adsorption capacity. For instance, the adsorption of Acid Brown 354 on aminized cellulose (B213188) acetate (B1210297) nanofibers was found to follow the Langmuir model, suggesting a monolayer adsorption process with a predicted maximum adsorption capacity of 159 mg g⁻¹. researchgate.net Similarly, the adsorption of an acid brown dye onto kaolinite (B1170537) fit the Langmuir model well. tandfonline.com The adsorption of Basic Brown dye on various adsorbents also showed a good fit with the Langmuir model in some cases, indicating a monolayer process. researchgate.net

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity. scielo.br The adsorption of Acid Brown 354 onto aminized cellulose acetate nanofibers was best described by the Freundlich model, indicating a strong bond between the dye and the adsorbent. iwaponline.comsemanticscholar.org The adsorption of Basic Brown dye on several adsorbents was also well-described by the Freundlich model, suggesting multilayer adsorption. researchgate.net

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. iosrjournals.org Studies on various acid brown dyes have utilized the Temkin model to understand the heat of the sorption process. researchgate.netresearchgate.netiosrjournals.org

Dubinin–Radushkevich (D-R) Isotherm: This model is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. It is used to distinguish between physical and chemical adsorption. iosrjournals.org The mean free energy of adsorption calculated from the D-R model for various dyes has indicated physical adsorption processes. scirp.org For the adsorption of Basic Brown dye onto sFe adsorbent, the D-R isotherm was found to be the most appropriate model. researchgate.net

Table 1: Adsorption Isotherm Models for Acid Brown Dyes

Adsorbent Adsorption Isotherm Models Key Findings
Aminized cellulose acetate nanofibers Langmuir, Freundlich, Temkin The adsorption of Acid Brown 354 followed the Freundlich model, indicating a strong bond. iwaponline.comsemanticscholar.org The Langmuir model also provided a good fit, suggesting monolayer adsorption. researchgate.net
Kaolinite Langmuir, Freundlich The adsorption of an acid brown dye was well-represented by both linear Langmuir and Freundlich isotherm models. tandfonline.com
Various adsorbents (ACZ, GO, GOZ, sGO, SGZ, sFe) Langmuir, Freundlich, Temkin, Dubinin-Radushkevich The adsorption of Basic Brown dye was best described by the Freundlich model for most adsorbents, while the Langmuir and D-R models were suitable for specific adsorbents. researchgate.net
Phosphoric acid modified rice husk Langmuir, Freundlich, Temkin, Dubinin–Radushkevich The Langmuir isotherm model provided the best fit for the sorption of Zn2+, with a maximum monolayer coverage of 101.01 mg/g. The D-R model indicated a physical adsorption process. iosrjournals.org

The efficiency of adsorption is heavily dependent on the adsorbent's surface characteristics. Researchers have investigated various materials for their potential to remove Acid Brown dyes.

Activated carbon prepared from Azolla Pinnate seaweed, for example, exhibits a highly porous structure with a combination of micropores, mesopores, and macropores. gnest.org This well-developed pore structure enhances the adsorption rate by providing a large accessible interior surface. gnest.org The surface chemistry, including the presence of functional groups, also plays a critical role in the adsorption of complex aromatic dye molecules. gnest.org

Scanning electron microscopy (SEM) is a key technique used to observe the surface morphology of adsorbents before and after dye adsorption. gnest.org For instance, SEM images of activated carbon from Azolla Pinnate revealed a honeycomb-like structure developed during activation. gnest.org Similarly, studies on fluorene (B118485) functionalized nanoporous SBA-15 have utilized techniques to understand the adsorbent's structure and its interaction with Acid Brown 214. niscpr.res.in The surface properties of materials like humic acid and humine from brown coals have also been studied for their sorption capabilities. ariel.ac.il

The efficiency of the adsorption process is significantly influenced by various solution parameters.

pH: The pH of the solution is a critical factor. For the adsorption of Acid Brown 354 on aminized cellulose acetate nanofibers, the maximum removal was achieved at a pH of 2. iwaponline.com Similarly, for the removal of an acid brown dye using Haloxylon recurvum stem biomass, a high removal rate was observed at an acidic pH of 2. iwaponline.com In the case of adsorption onto kaolinite, the capacity was higher in acidic solutions compared to basic ones, with a maximum capacity of 96.5 mg/g at pH 1.0. tandfonline.com This is because in an acidic medium, the adsorbent surface becomes positively charged, facilitating the attraction of anionic dye molecules. wecmelive.com

Initial Concentration: The initial concentration of the dye in the solution also affects adsorption. For Acid Brown 354, an increase in the initial concentration from 10 to 50 mg/L led to an increase in adsorption capacity. iwaponline.comsemanticscholar.org However, in another study, the maximum removal of Acid Brown 354 was achieved at a lower initial concentration of 10 mg/L. iwaponline.com With kaolinite as the adsorbent, the equilibrium adsorption capacity increased from 25.5 to 86.5 mg/g as the initial dye concentration increased from 59 to 360 mg/L. tandfonline.com

Temperature: Temperature can influence the adsorption process. For the removal of Acid Brown 354 using Haloxylon recurvum stem biomass, increasing the temperature decreased the removal efficiency. iwaponline.com Conversely, thermodynamic studies on the adsorption of an acid brown dye onto activated carbon from Azolla Pinnate indicated that the process is endothermic, meaning higher temperatures favor adsorption. gnest.org For the adsorption on kaolinite, temperature had a small effect on the removal efficiency. tandfonline.com

For an adsorption process to be economically viable and sustainable, the regeneration and reuse of the adsorbent are crucial. mdpi.com Various methods are employed for desorption, including the use of acids, alkalis, and chelating agents. bioline.org.br

In a study on the removal of an acid brown dye using kaolinite, it was found that the dye-saturated adsorbent could be desorbed using an aqueous NaOH solution, with a desorption ratio of 78.8%. tandfonline.com For adsorbents like activated carbon prepared from pine sawdust, regeneration was successfully performed for a black dye using hydrogen peroxide, allowing for multiple adsorption/desorption cycles. mdpi.com However, effective desorption was not achieved for all dyes, highlighting the specificity of the regeneration process. mdpi.com The ability to reuse an adsorbent for multiple cycles without a significant loss in performance is a key indicator of its practical applicability. frontiersin.org

Influence of Solution Parameters on Adsorption Efficiency (pH, initial concentration, temperature)

Photocatalytic Degradation Processes

Photocatalysis is another promising advanced oxidation process for the degradation of organic pollutants like Acid Brown dyes. This process utilizes a semiconductor photocatalyst and a light source to generate highly reactive species that break down the dye molecules.

Research has focused on developing efficient photocatalysts to enhance the degradation of Acid Brown dyes under various light sources, including solar light.

SiO₂/TiO₂ and SiO₂/Al₂O₃ Nanocomposites: These nanocomposites have shown significant photocatalytic activity for the degradation of Acid Brown 43 under solar irradiation. researchgate.netorientjchem.orggrafiati.com The large surface area of these nanoparticles provides numerous active sites for the reaction. researchgate.netgrafiati.com The synthesis is often carried out using techniques like chemical precipitation with microwave irradiation. researchgate.netorientjchem.org

Fe-doped Titania: Doping titanium dioxide with iron (Fe-doped TiO₂) can make the catalyst sensitive to visible light, which is a significant advantage as it allows for the use of a larger portion of the solar spectrum. redalyc.org Fe-doped titania has been investigated for the degradation of various dyes, with studies showing that factors like pH and catalyst concentration play a crucial role in its efficiency. uniroma1.it For instance, the degradation rate of Acid Brown 14 was found to increase with an increase in pH, with the maximum rate observed at pH 10 when using ZnO as a catalyst under solar light. uniroma1.it

Chitosan-Zinc Sulfide (B99878) Nanoparticles: Chitosan-based nanocomposites have gained attention due to their biocompatibility and efficiency. Chitosan-zinc sulfide (CS-ZnS) nanoparticles have been successfully used for the photocatalytic degradation of azo dyes like Acid Brown 98. nih.gov Under optimal conditions, these nanoparticles demonstrated 92.6% degradation of Acid Brown 98 in 165 minutes under UV irradiation. nih.gov The material was also found to be recyclable for several consecutive batches. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are a class of porous materials with high potential for photocatalysis due to their tunable structures and large surface areas. rsc.orgmdpi.com They can act as semiconductor materials to generate electron-hole pairs under light irradiation, leading to the degradation of organic pollutants. rsc.org Composites of MOFs with other materials, such as ZnO, have been shown to exhibit enhanced photocatalytic efficiencies for dye degradation under sunlight. nih.gov For example, a Co(II)-based MOF showed selective catalytic properties for the degradation of methyl orange. capes.gov.br

Table 2: Novel Photocatalysts for Acid Brown Dye Degradation

Photocatalyst Target Dye Light Source Key Findings
SiO₂/TiO₂ and SiO₂/Al₂O₃ Nanocomposites Acid Brown 43 Solar Light Showed tremendous photocatalytic activity for the degradation of the dye. researchgate.netorientjchem.orggrafiati.com
Fe-doped Titania Acid Brown 14 Visible/Solar Light The degradation rate is influenced by pH, with higher efficiency in alkaline conditions. uniroma1.it
Chitosan-Zinc Sulfide Nanoparticles Acid Brown 98 UV Lamp (254 nm) Achieved 92.6% degradation in 165 minutes and showed good reusability. nih.gov
CoFe₂O₄-carbon quantum dot nanocomposites Acid Brown 14 Ultraviolet Irradiation 90% degradation was observed in 90 minutes. researchgate.net
Metal-Organic Frameworks (MOFs) Various Dyes Visible/Sunlight Exhibit high degradation efficiencies, with some reaching up to 100%. kyushu-u.ac.jp Composites like ZnO@MOF show enhanced activity. nih.gov

Optimization of Photocatalytic Reaction Parameters (pH, catalyst dose, light source, oxidant concentration)

The efficiency of photocatalytic degradation of organic dyes like Acid Brown 4 is significantly influenced by several operational parameters. Optimizing these parameters is crucial for maximizing the degradation rate and ensuring the cost-effectiveness of the treatment process. Key parameters that affect the photocatalytic degradation of dyes include the pH of the solution, catalyst dosage, the nature of the light source, and the concentration of oxidants. qut.edu.autandfonline.com

pH: The pH of the solution plays a critical role in the photocatalytic degradation process as it affects the surface charge of the photocatalyst and the adsorption-desorption properties of the dye molecules. rsc.org For many dye degradation processes, acidic or alkaline conditions can enhance the reaction rate. For instance, in the photocatalytic degradation of Acid Red 27, an acidic pH was found to be optimal. tandfonline.com Similarly, studies on other dyes have shown that the degradation efficiency can vary significantly with pH, with maximum removal often achieved in either acidic or neutral pH ranges. rsc.orgmdpi.com For example, the degradation of Acid Red 114 was optimized at a pH of 3.6. eeer.org The highest degradation efficiency for Brilliant Cresyl Blue was achieved at a pH of 3.15. mdpi.com

Light Source: The light source, particularly its intensity and wavelength, is a fundamental parameter in photocatalysis. The energy of the photons must be equal to or greater than the bandgap of the photocatalyst to generate electron-hole pairs. eeer.org UV light is commonly used for photocatalysts like TiO2. tandfonline.comeeer.org The intensity of the light also affects the degradation rate; higher light intensity generally leads to a higher rate of electron-hole pair formation and thus a faster degradation of the dye. tandfonline.com

Oxidant Concentration: The addition of an external oxidant, such as hydrogen peroxide (H2O2), can significantly enhance the photocatalytic degradation of dyes. ajol.info H2O2 can act as an electron acceptor, which helps to prevent the recombination of photogenerated electron-hole pairs. mdpi.com It can also generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can degrade organic pollutants. ajol.info The concentration of the oxidant needs to be optimized, as an excess can have a scavenging effect on the hydroxyl radicals. In a study on a synthesized acid dye, a hydrogen peroxide concentration of 2 mL was found to be optimal for degradation. ajol.info

Table 1: Optimized Parameters for Photocatalytic Degradation of Various Dyes

DyeOptimal pHOptimal Catalyst DoseLight SourceOptimal Oxidant ConcentrationReference
Acid Red 1143.61.2 g/L (TiO₂)UVNot Specified eeer.org
Methyl Orange71 g/L (N@P/B composite)Visible LightNot Specified rsc.org
Synthesized Acid Dye3.9Not SpecifiedUV2 mL (H₂O₂) ajol.info
Brilliant Cresyl Blue3.1530 mg/L (SnFe₂O₄/g-C₃N₄)Visible LightNot Specified mdpi.com

Investigation of Electron-Hole Recombination and Reactive Oxygen Species Generation

The fundamental mechanism of photocatalysis involves the generation of electron-hole pairs upon irradiation of a semiconductor photocatalyst with light of sufficient energy. nih.gov These charge carriers migrate to the catalyst surface and initiate redox reactions that produce reactive oxygen species (ROS), which are responsible for the degradation of organic pollutants. nih.gov

Electron-Hole Recombination: A major limiting factor in photocatalytic efficiency is the recombination of photogenerated electrons (e-) and holes (h+). biointerfaceresearch.com This process, which can occur in the bulk or on the surface of the photocatalyst, releases the absorbed energy as heat or light and reduces the number of charge carriers available for ROS generation. biointerfaceresearch.com To enhance photocatalytic activity, it is crucial to inhibit this recombination. Strategies to achieve this include doping the photocatalyst with metals or non-metals, creating heterojunctions with other semiconductors, and using co-catalysts. biointerfaceresearch.commdpi.com For instance, the integration of metals can trap electrons, thereby promoting charge separation. mdpi.com The presence of surface oxygen vacancies can also act as electron traps, enhancing the photocatalytic activity. nih.gov

Reactive Oxygen Species (ROS) Generation: The electrons and holes that successfully reach the catalyst surface react with adsorbed water molecules, hydroxide (B78521) ions (OH-), or dissolved oxygen to produce various ROS. nih.gov The primary ROS involved in the degradation of organic pollutants are hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O2•−). nih.gov

The holes in the valence band are powerful oxidants and can directly oxidize adsorbed organic molecules. They can also react with water or hydroxide ions to form hydroxyl radicals (h+ + H2O → •OH + H+ or h+ + OH- → •OH). mdpi.com The electrons in the conduction band can reduce adsorbed oxygen molecules to form superoxide radical anions (e- + O2 → O2•−). mdpi.com These superoxide radicals can further react to produce other ROS, including hydroxyl radicals. nih.gov

The generation of these highly reactive species is the cornerstone of the photocatalytic degradation process, as they can non-selectively attack and mineralize a wide range of organic compounds, including this compound, into simpler, less harmful substances like carbon dioxide and water. nih.govmdpi.com The efficiency of ROS generation is directly linked to the efficiency of charge separation and is a key indicator of a photocatalyst's effectiveness. sci-hub.se

Electrochemical Oxidation and Advanced Oxidation Processes (AOPs)

Electrochemical advanced oxidation processes (EAOPs) are highly effective for treating wastewater containing recalcitrant organic pollutants like this compound. These methods rely on the generation of powerful oxidizing species, primarily hydroxyl radicals, to degrade contaminants.

Anodic Oxidation Mechanisms and Electrode Material Design (e.g., Graphite (B72142), Ti/RuO2, Fe electrodes)

Anodic oxidation (AO) is an electrochemical process where pollutants are destroyed either by direct electron transfer at the anode surface or by indirect oxidation with electrochemically generated oxidants. acs.org The choice of anode material is critical as it dictates the efficiency and mechanism of the oxidation process. researchgate.net

Mechanisms:

Direct Oxidation: Pollutants are adsorbed onto the anode surface and are destroyed by direct electron transfer.

Indirect Oxidation: Strong oxidizing agents, such as active chlorine species (Cl2, HOCl, ClO-) or hydroxyl radicals, are generated at the anode. These species then oxidize the pollutants in the bulk solution. acs.orge3s-conferences.org In wastewaters containing chloride ions, the indirect oxidation mechanism via active chlorine is often dominant, especially with anodes like Ti/RuO2. e3s-conferences.org

Electrode Materials:

Graphite: Graphite is a relatively inexpensive and effective anode material. electrochemsci.org It has a high overpotential for oxygen evolution, which favors the evolution of chlorine, making it suitable for treating chloride-containing wastewater. acs.orgelectrochemsci.org Studies on the anodic oxidation of Acid Brown 14 on a graphite anode have demonstrated its effectiveness. e3s-conferences.org

Ti/RuO2: Dimensionally Stable Anodes (DSAs) like Ti/RuO2 are widely used due to their high catalytic activity and stability. e3s-conferences.org They are particularly efficient in producing active chlorine species from chloride ions, leading to rapid degradation of organic pollutants. e3s-conferences.orgnih.gov Research on Acid Brown 98 degradation using a Ti/Ru0.3Ti0.7O2 anode showed significant removal efficiency. doi.org

Iron (Fe) Electrodes: Iron electrodes are commonly used as sacrificial anodes in electrocoagulation processes. scirp.org In anodic oxidation, they can also participate in Fenton-like reactions where Fe2+ ions generated from the anode react with hydrogen peroxide (if present) to produce hydroxyl radicals. gdut.edu.cn

Electrocoagulation and Integrated Electrochemical Systems (e.g., Electrocoagulation-Electro-Fenton, Electrocoagulation-Photoelectro-Fenton)

Electrocoagulation (EC): EC is an electrochemical process where coagulants are generated in situ by the electrolytic dissolution of a sacrificial anode, typically made of aluminum (Al) or iron (Fe). scirp.orgmdpi.com These metal hydroxides that are formed act as flocculants, removing pollutants from the water through adsorption and entrapment. scirp.org EC has been successfully employed for the removal of dyes like Acid Brown 14. scirp.orgresearchgate.net Aluminum has been reported to be superior to iron as an anode material for this specific application. scirp.org

Integrated Electrochemical Systems: To enhance the removal of recalcitrant pollutants, EC is often combined with other advanced oxidation processes.

Electrocoagulation-Electro-Fenton (EC-EF): This integrated system combines the flocculation effect of EC with the powerful oxidation of the Electro-Fenton (EF) process. In the EF process, Fe2+ ions (which can be supplied by the iron anode in EC) catalyze the decomposition of electrogenerated hydrogen peroxide (H2O2) to produce hydroxyl radicals. gdut.edu.cndntb.gov.ua This sequential or combined process can achieve higher mineralization of organic compounds than either process alone. nih.gov

Electrocoagulation-Photoelectro-Fenton (EC-PEF): This system further enhances the EC-EF process by introducing UV or visible light. The light irradiation promotes the photolysis of Fe(III)-carboxylate complexes, which are often recalcitrant intermediates, and regenerates Fe2+, thereby accelerating the Fenton reaction and leading to higher mineralization efficiencies. nih.govresearcher.life A sequential EC-PEF process for the treatment of Acid Brown 14 resulted in a total organic carbon (TOC) reduction of up to 97% in a sulfate (B86663) medium. nih.gov

These integrated systems offer a synergistic approach, combining physical separation with powerful chemical oxidation to effectively treat complex industrial wastewaters containing dyes like this compound. dntb.gov.ua

Influence of Operational Parameters on Electrochemical Efficiency (current density, electrolyte concentration, pH, solution flow rate)

The efficiency of electrochemical processes for the degradation of this compound is highly dependent on several key operational parameters.

Current Density: Current density is a crucial parameter that directly influences the rate of electrochemical reactions. electrochemsci.orgdoi.org An increase in current density generally leads to a higher rate of coagulant generation in EC and a faster rate of oxidant production in AO, resulting in increased pollutant removal. electrochemsci.orgdoi.org However, excessively high current densities can lead to decreased current efficiency and higher energy consumption due to parasitic reactions like the oxygen evolution reaction. doi.orgresearchgate.net For the electrochemical oxidation of Acid Brown 98, increasing the current density from 5 to 20 mA/cm² enhanced the degradation rate. researchgate.net

Electrolyte Concentration: The presence of a supporting electrolyte, such as NaCl or Na2SO4, is necessary to ensure sufficient conductivity of the solution. electrochemsci.orgdoi.org In the case of NaCl, the chloride ions can be oxidized at the anode to form active chlorine species, which are powerful oxidants that contribute significantly to the degradation of organic pollutants. doi.orgiwaponline.com An increase in NaCl concentration generally enhances the degradation efficiency. electrochemsci.orgdoi.org For Acid Brown 98, NaCl was found to be a more effective electrolyte than Na2SO4. researchgate.net

pH: The pH of the solution affects the speciation of the pollutants, the surface charge of the electrodes, and the nature of the electrogenerated oxidants and coagulants. electrochemsci.orgdoi.org For the electrochemical oxidation of Acid Brown 98, a decrease in pH led to an increase in the degradation rate. doi.org In many electro-Fenton processes, an acidic pH (around 3) is optimal for the generation of hydroxyl radicals. core.ac.uk However, for anodic oxidation using graphite electrodes, the pH was found to have no significant effect on the dye removal in the range of 3 to 9. electrochemsci.org

Table 2: Influence of Operational Parameters on Electrochemical Degradation of Acid Brown Dyes

ParameterEffect on EfficiencyExample (Acid Brown Dye)Reference
Current DensityIncreased density generally increases degradation rate.Degradation of Acid Brown 98 increased from 5 to 20 mA/cm². researchgate.net
Electrolyte ConcentrationHigher concentration (especially NaCl) enhances degradation.NaCl was more effective than Na₂SO₄ for Acid Brown 98. researchgate.net
pHEffect is process-dependent; often acidic pH is favorable.Decreased pH increased degradation of Acid Brown 98. doi.org
Solution Flow RateHigher flow rate can improve mass transport and degradation.Increased flow rate improved color and COD removal. electrochemsci.org

Mineralization Efficiency Assessment via Total Organic Carbon (TOC) Reduction

While decolorization is an important indicator of dye degradation, it does not guarantee the complete destruction of the organic molecule. The dye can be transformed into colorless, yet potentially harmful, intermediate products. Therefore, assessing the mineralization efficiency, which is the complete conversion of organic pollutants into inorganic compounds like CO2, water, and mineral acids, is crucial. electrochemsci.orgdoi.org

Total Organic Carbon (TOC) is a measure of the total amount of carbon bound in organic compounds in a sample. The reduction in TOC is a widely accepted and reliable method for quantifying the extent of mineralization during a treatment process. electrochemsci.orgdoi.orgnih.gov

In studies on the electrochemical degradation of Acid Brown dyes, TOC analysis has been used to evaluate the effectiveness of various AOPs.

For the electrochemical oxidation of Acid Brown 98 using a Ti/Ru0.3Ti0.7O2 anode, a 67% TOC removal was achieved under optimized conditions. doi.orgresearchgate.net

In the treatment of Acid Brown 14, a sequential electrocoagulation-photoelectro-Fenton (EC-PEF) process resulted in a TOC reduction of up to 97% in a sulfate medium and close to 90% in a chloride medium. nih.gov

The anodic oxidation of a synthetic wastewater containing an acid brown dye using a graphite anode achieved up to 89% reduction in Chemical Oxygen Demand (COD), which is another measure of organic pollution that correlates with TOC. electrochemsci.org

The significant TOC reduction achieved in these studies demonstrates the potential of electrochemical advanced oxidation processes to not only decolorize but also effectively mineralize this compound and similar dyes, leading to a more complete and environmentally sound treatment of textile wastewater. dntb.gov.uanih.gov

Bioremediation and Biodegradation Studies

Bioremediation harnesses the metabolic capabilities of microorganisms to break down complex organic pollutants into less harmful substances. This section delves into the specific microbial agents and enzymatic processes investigated for the degradation of azo dyes like this compound.

Isolation and Characterization of Microbial Strains and Consortia for Degradation

A diverse range of microorganisms has been identified for their potential to decolorize and degrade azo dyes. Fungi, in particular, have shown significant promise. Strains such as Aspergillus flavus, Aspergillus versicolor, and Aspergillus niger have been noted for their dye removal capabilities. nih.govmdpi.comresearchgate.net For instance, Aspergillus flavus has been successfully used in the bioremediation of textile effluents, demonstrating its ability to reduce the chemical load and toxicity of the wastewater. mdpi.com Similarly, Aspergillus niger has been shown to decolorize various reactive dyes, including those with azo, phthalocyanine, and anthraquinone (B42736) structures, with high efficiency, particularly in acidic conditions. researchgate.net

Among bacteria, species like Pseudomonas aeruginosa, Exiguobacterium sp., Klebsiella pneumoniae, Bacillus subtilis, and Micrococcus xinjiangensis are recognized for their roles in azo dye degradation. researchgate.netmdpi.combiotech-asia.org Pseudomonas aeruginosa has demonstrated the ability to decolorize Brown 706 dye, with one study identifying it as the most efficient among 15 tested bacterial strains. mdpi.com Bacillus subtilis has also been identified as a potent candidate for the decolorization of azo dyes, capable of completely breaking down Acid orange-10 under static conditions. biotech-asia.org The use of microbial consortia, combining different species, can also enhance the degradation process. mdpi.com

Table 1: Microbial Strains Investigated for Azo Dye Degradation

Microbial StrainTypeKey Findings
Aspergillus flavusFungusEffective in treating real textile effluent, both alone and in a consortium. mdpi.com
Aspergillus nigerFungusShows strong ability to decolorize various reactive dyes, especially at acidic pH. researchgate.net
Pseudomonas aeruginosaBacteriumDemonstrated maximum decolorization activity for Brown 706 dye among several strains. mdpi.com
Bacillus subtilisBacteriumCapable of complete decolorization of Acid orange-10 under optimized conditions. biotech-asia.org

Enzymatic Degradation Pathways and Enzyme Characterization

The breakdown of azo dyes by microorganisms is primarily an enzymatic process. Laccases, a class of multi-copper oxidases, are key enzymes involved in the degradation of a wide range of phenolic compounds, including dyes. Laccase-mediated processes have been identified as a crucial mechanism in the fungal decolorization of azo dyes. nih.gov The production of enzymes like laccase, lignin (B12514952) peroxidase, and manganese peroxidase by fungi such as Aspergillus flavus is directly linked to their ability to decolorize harmful azo dyes. nih.gov

In bacteria, azoreductases are the most common enzymes responsible for the initial cleavage of the azo bond (-N=N-), which is often the first and rate-limiting step in the degradation of azo dyes. This enzymatic action breaks the molecule into smaller, often colorless, aromatic amines, which can then be further degraded. mdpi.com

Optimization of Bioremediation Conditions

The efficiency of bioremediation is highly dependent on environmental and operational parameters. Key factors that are often optimized include pH, temperature, nutrient supplementation, inoculum concentration, and aeration.

For fungal degradation, an acidic environment is often favorable. For example, Aspergillus niger has shown effective decolorization at a pH of 4. researchgate.net Temperature also plays a critical role, with studies on Aspergillus niger showing optimal degradation of a related compound, 4-aminobenzene sulphonic acid, at 34°C. pakbs.orgresearchgate.net

For bacterial degradation, neutral to slightly acidic pH ranges are often optimal. Pseudomonas aeruginosa demonstrated maximum degradation of Brown 706 dye at a pH of 7 and a temperature of 37°C. mdpi.com Similarly, the degradation of Vat Blue 4 by Pseudomonas aeruginosa was most effective at 37°C and a pH of 7 under static conditions. jcu.edu.aupjoes.com The presence of a carbon source, such as glucose, can also influence the rate of degradation. mdpi.com Aeration is another critical factor; shaking or agitated conditions, which increase oxygen supply, have been shown to significantly enhance the bioremoval of dyes compared to static conditions. nih.gov

Table 2: Optimized Conditions for Microbial Dye Degradation

MicroorganismParameterOptimal Value/ConditionReference
Aspergillus nigerpH4.0 researchgate.net
Aspergillus nigerTemperature34°C pakbs.orgresearchgate.net
Pseudomonas aeruginosapH7.0 mdpi.comjcu.edu.au
Pseudomonas aeruginosaTemperature37°C mdpi.comjcu.edu.au
Aspergillus flavusAerationStatic Culture nih.gov
Bacillus subtilispH7.0 researchgate.net
Bacillus subtilisTemperature37°C researchgate.net

Metabolite Identification and Metabolic Pathway Elucidation in Biodegradation Processes

Understanding the metabolic pathways and identifying the intermediate and final products of biodegradation is crucial to ensure the complete detoxification of the dye. The initial step in the breakdown of azo dyes often involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. nih.gov For example, the degradation of azo dyes by brown-rot fungi has been shown to produce metabolites such as α-naphthol, sulphanilic acid, and aniline (B41778). nih.gov

In the case of the degradation of Brown 706 dye by Pseudomonas aeruginosa, one of the identified metabolites was p-xylene. mdpi.com This suggests a pathway involving the cleavage of the azo linkage by an azoreductase enzyme, followed by deamination and methylation. mdpi.com The degradation of another azo dye, Orange II, by Bacillus subtilis resulted in the formation of o-xylene (B151617) and naphthalene. mdpi.comnih.gov

The elucidation of these metabolic pathways often involves advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products. mdpi.commdpi.com The goal of bioremediation is the complete mineralization of the dye into harmless products like carbon dioxide and water.

Coagulation and Flocculation Techniques

Coagulation and flocculation are widely used physical-chemical treatment processes for wastewater, which involve the aggregation of suspended and colloidal particles into larger flocs that can be easily removed by sedimentation or filtration.

Development of Coagulant Agents

While traditional coagulants like aluminum salts are effective, there is growing interest in the development of natural, biodegradable coagulants to avoid secondary pollution. Alginate, a polysaccharide extracted from brown algae, has emerged as a promising natural coagulant. iwaponline.com Alginate itself does not act as a coagulant but must be activated, typically by the addition of calcium ions to form calcium alginate. iwaponline.comgnest.org

The mechanism of coagulation with calcium alginate is thought to involve the formation of an "egg-box" structure, where calcium ions bridge the alginate polymer chains. gnest.org This gel-like structure can then entrap and bridge dye molecules and other suspended particles, leading to the formation of larger flocs. gnest.orgdeswater.com The effectiveness of alginate as a coagulant is influenced by factors such as pH, the dosage of alginate and calcium, and the initial dye concentration. gnest.org Studies have shown that alginate extracted from Sargassum sp. can effectively remove Acid Black 1 dye from textile effluent, with a maximum removal of 96.8% achieved under optimized conditions. A key advantage of using alginate is that it does not significantly alter the pH of the treated water. iwaponline.com

Analysis of Environmental Remediation Studies for this compound Reveals a Gap in Coagulation Parameter Optimization Research

Initial investigations into the environmental remediation of dye pollutants often lead to a broad spectrum of studies covering various classes of dyes and treatment methodologies. However, a focused search for research dedicated to the coagulation of this compound consistently redirects to studies concerning a different, albeit similarly named, compound: Acid Brown 14. This recurring misattribution in chemical and research databases suggests a potential for misidentification between the two dyes or a significant gap in the specific research area for this compound.

The electrocoagulation (EC) process, a related electrochemical treatment method, is mentioned in some chemical supplier databases as a potential removal technique for this compound. Despite this, the primary scientific literature cited in these instances invariably pertains to studies conducted on Acid Brown 14. This underscores the current lack of dedicated experimental data for the optimization of coagulation or electrocoagulation parameters—such as pH, coagulant type and dosage, initial dye concentration, and temperature—specifically for this compound.

Consequently, the generation of a detailed article with specific research findings and interactive data tables on the optimization of coagulation parameters for this compound is not feasible at this time due to the apparent lack of published research on this specific topic. Further primary research would be required to establish the optimal conditions for the effective removal of this compound using coagulation-flocculation techniques.

Reaction Kinetics and Mechanistic Investigations

Kinetic Modeling of Degradation Processes

Kinetic modeling provides a mathematical framework to understand the rate at which a chemical reaction proceeds. For the degradation of azo dyes like Acid Brown 4, several kinetic models are employed to fit experimental data, offering insights into the reaction mechanism and the efficiency of the degradation process.

The degradation of several acid brown dyes has been shown to follow pseudo-first-order kinetics. This model assumes that the rate of reaction is directly proportional to the concentration of the dye, especially when the other reactant (e.g., an oxidizing agent) is present in a large excess and its concentration remains effectively constant throughout the reaction.

The degradation of Acid Brown 83, for instance, through various advanced oxidation processes (AOPs) including ultrasound, hydrogen peroxide, and Fenton-like systems, was best described by the pseudo-first-order model. mdpi.com The determination coefficients (R²) for this model were consistently high (greater than 0.993), indicating a strong fit to the experimental data. mdpi.com Similarly, the photocatalytic degradation of Acid Brown 98 using chitosan-zinc sulfide (B99878) nanoparticles also followed pseudo-first-order kinetics, with a rate constant (k) of 0.01464 min⁻¹ and a correlation coefficient (R²) of 0.98891. nih.gov In another study, the photocatalytic degradation of Acid Blue 113, a structurally related azo dye, was also well-described by a first-order kinetic model. mdpi.com

The pseudo-first-order rate equation is given by: ln(C₀/C) = k₁t Where:

C₀ is the initial concentration of the dye.

C is the concentration of the dye at time t.

k₁ is the pseudo-first-order rate constant.

Interactive Table: Pseudo-First-Order Kinetic Parameters for Acid Dye Degradation

DyeDegradation ProcessRate Constant (k₁) (min⁻¹)Correlation Coefficient (R²)Reference
Acid Brown 83US/H₂O₂/H₂SO₄/Fe(II)0.057>0.993 mdpi.com
Acid Brown 98Photocatalysis (CS-ZnS-NPs)0.014640.98891 nih.gov
Acid Blue 113Photocatalysis (UV-C/TiO₂)0.048- mdpi.com
Acid Red 88Photocatalysis (UV-C/TiO₂)0.059- mdpi.com

In some cases, the degradation or adsorption of acid dyes is better described by the pseudo-second-order kinetic model. This model suggests that the rate-limiting step may be chemical adsorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The adsorption of Acid Brown 113 onto an activated carbon/iron oxide nanocomposite was found to fit well with the pseudo-second-order model. researchgate.net This indicates that the process is likely controlled by chemisorption.

The pseudo-second-order rate equation is expressed as: t/qₜ = 1/(k₂qₑ²) + t/qₑ Where:

qₑ is the amount of dye adsorbed at equilibrium (mg/g).

qₜ is the amount of dye adsorbed at time t (mg/g).

k₂ is the pseudo-second-order rate constant (g/mg·min).

Interactive Table: Pseudo-Second-Order Kinetic Findings for Acid Dye Adsorption

DyeAdsorbentKinetic Model FitCorrelation Coefficient (R²)Reference
Acid Brown 113Activated Carbon/Fe₂O₃Pseudo-second-order- researchgate.net
Acid Black 234Activated Carbon/Fe₂O₃Pseudo-second-order- researchgate.net
2,4,5-TCCTNPseudo-second-order- acs.org
2,4-DZinc Ferrite NanoparticlesPseudo-second-order0.999 ekb.eg

Intra-particle diffusion models are used to identify the mechanism of the adsorption process. For the removal of Acid Violet, an intra-particle diffusion model revealed that the process involved multiple steps, including boundary layer diffusion and intra-particle diffusion. journalofchemistry.org

Pseudo-Second-Order Kinetics

Elucidation of Mechanistic Pathways of Degradation

Understanding the mechanistic pathways of this compound degradation is essential for its complete removal from wastewater. This involves identifying the reactive species responsible for the initial attack and the subsequent steps leading to the breakdown of the complex dye molecule.

Advanced oxidation processes often rely on the generation of highly reactive radical species. In the degradation of acid brown dyes, hydroxyl radicals (•OH) play a pivotal role. mdpi.com These radicals are powerful, non-selective oxidizing agents that can attack the dye molecule, initiating its degradation. mdpi.comacs.org The generation of hydroxyl radicals can be achieved through various methods, including the Fenton reaction (Fe²⁺/H₂O₂). mdpi.comacs.org

In processes involving chlorine, other radical species can also contribute. For the degradation of C.I. Acid Brown 349, it was found that while hydroxyl radicals were involved, chlorine radicals (Cl₂⁻•, Cl•, ClO•) played a dominant role in the oxidative process, especially in the presence of Fe(II). researchgate.net The presence of chloride ions can enhance the degradation efficiency up to an optimal level. researchgate.net

The degradation of azo dyes like this compound typically begins with the cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color. This cleavage can occur through reductive or oxidative pathways. nih.govnih.gov Bacterial degradation often starts with the reductive cleavage of the azo bond by azoreductases, leading to the formation of colorless aromatic amines. nih.govnih.gov Fungal degradation, on the other hand, often involves oxidative cleavage by ligninolytic enzymes. nih.govcanada.ca

Following the initial azo bond cleavage, the resulting aromatic amines undergo further degradation. nih.gov This subsequent stage, known as mineralization, involves the opening of the aromatic rings and the eventual conversion of the organic carbon into carbon dioxide, water, and inorganic ions. mdpi.com The complete mineralization of the dye is the ultimate goal of wastewater treatment, as it ensures the complete removal of the pollutant and its potentially harmful byproducts. canada.ca

Azo Bond Cleavage and Mineralization Pathways of Aromatic Rings

Influence of Environmental and Operational Factors on Reaction Rates

The rates of reactions involving this compound are highly sensitive to environmental and operational conditions such as pH, temperature, and the initial concentration of the reactant.

pH: The pH of the aqueous solution plays a critical role in the adsorption of this compound. Studies have demonstrated that adsorption is more favorable at higher pH levels. gnest.orggnest.org This is attributed to the surface charge of the adsorbent and the resulting electronic affinity between the dye and the surface. The point of zero charge of the adsorbent is a key factor; at pH values above this point, the surface becomes negatively charged, which can influence the electrostatic interactions with the anionic dye molecule. gnest.orggnest.org

Temperature: The adsorption of this compound has been identified as an endothermic process. gnest.orggnest.org This means that an increase in temperature favors the adsorption reaction, leading to a higher rate and capacity of dye removal. Thermodynamic studies confirm a high affinity of the dye for the adsorbent surface. gnest.orggnest.org

Initial Reactant Concentration: The initial concentration of a dye in solution is a fundamental parameter that acts as a driving force for mass transfer processes. agriculturejournals.cz In heterogeneous reactions, a higher initial concentration generally leads to an increased number of collisions between the dye molecules and the active sites on the adsorbent or catalyst surface. agriculturejournals.cz While specific quantitative data on the effect of initial concentration on the reaction rate of this compound is limited, the adsorption process is effectively described by isotherm models like the Langmuir and Freundlich models, which relate the amount of adsorbed substance to its concentration in the solution at equilibrium. gnest.org Generally, increasing the initial dye concentration can lead to a decrease in the percentage of removal because the available active sites on the adsorbent become saturated. nanoient.orgresearchgate.net

Table 2: Influence of Factors on this compound Reaction/Adsorption Rate
FactorObserved EffectUnderlying Reason
pHAdsorption is favored at higher pH levels. gnest.orggnest.orgRelated to the surface charge of the adsorbent and electronic affinity. gnest.orggnest.org
TemperatureThe adsorption process is endothermic, meaning higher temperatures increase the rate. gnest.orggnest.orgIncreased kinetic energy overcomes the activation energy barrier for adsorption. gnest.orggnest.org
Initial ConcentrationEquilibrium is described by Langmuir and Freundlich isotherms. gnest.orgConcentration provides the driving force for mass transfer to the adsorbent surface. agriculturejournals.cz

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of dye molecules. These ab initio (from first principles) methods solve the Schrödinger equation for a given molecule to determine its electronic wave function and energy. dokumen.pub From this, a wide range of molecular properties can be derived, providing a deep understanding of the dye's behavior.

Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic properties of many-body systems. dokumen.pub Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which simplifies the calculation significantly without compromising accuracy for many applications. dokumen.pub This approach is valuable for analyzing the structure and reactivity of complex dye molecules like Acid Brown 4.

A key application of DFT is the calculation of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition, which governs its color. dokumen.pub A smaller HOMO-LUMO gap generally implies that the molecule is more easily excitable and thus more reactive.

For an azo dye like this compound, the electronic density is distributed across the conjugated system, including the aromatic rings and the azo (–N=N–) linkage. mdpi.com DFT calculations can map this distribution and identify the locations of the HOMO and LUMO. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. This information is crucial for understanding the dye's interaction with substrates and its susceptibility to chemical or photochemical degradation.

Table 1: Illustrative DFT-Calculated Properties for an Azo Dye This table presents typical data obtained from DFT calculations for an azo dye, illustrating the type of information generated. Specific values for this compound are not publicly available.

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.5 eV
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO 3.7 eV
Dipole Moment Measure of the molecule's overall polarity 4.5 Debye
Ionization Potential Energy required to remove an electron (approximated by -EHOMO) 6.2 eV

| Electron Affinity | Energy released when an electron is added (approximated by -ELUMO) | 2.5 eV |

Prediction of Spectroscopic Signatures (UV-Vis, NMR, FT-IR) for Validation of Experimental Data

Computational methods can predict various spectroscopic signatures, which serves as a powerful tool for validating and interpreting experimental data. Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), which are fundamental to a dye's color. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, this would correspond to the electronic transition within the extensive π-electron system, which is responsible for its characteristic brown color.

Similarly, DFT can be used to predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) or Fourier-Transform Infrared (FT-IR) spectrum. Each peak relates to a specific vibrational mode of a chemical bond (e.g., N=N stretch, O-H bend). Comparing the computed spectrum with the experimental one can confirm the molecular structure and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. This involves computing the magnetic shielding around each nucleus (e.g., ¹H, ¹³C) in the molecule. The predicted chemical shifts can then be compared to experimental NMR data to aid in the assignment of complex spectra and confirm the connectivity and chemical environment of atoms within the dye's structure.

Molecular Dynamics and Interaction Simulations

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations apply classical mechanics to model systems containing a large number of particles, such as a dye molecule in a solution or interacting with a surface.

Dye-Surface Interaction Modeling (e.g., adsorption sites, hydrogen bonding, van der Waals forces)

MD simulations are particularly useful for understanding how this compound interacts with and adsorbs onto various materials, such as textile fibers (e.g., wool, silk) or environmental surfaces. In a typical simulation, the dye molecule and a model surface are placed in a simulation box, often with solvent molecules like water. The forces between all atoms are calculated using a force field, and Newton's laws of motion are solved iteratively to track the trajectory of each atom.

These simulations can reveal:

Adsorption Sites: The preferred locations and orientation of the dye molecule on the surface.

Interaction Energies: The strength of the adsorption, which can be broken down into contributions from different types of forces.

Key Interactions: The specific forces that dominate the binding. For an acid dye like this compound, which contains hydroxyl (-OH), sulfonic acid (-SO₃H), and amide groups, interactions would likely include:

Hydrogen Bonding: Between the dye's functional groups and polar sites on the surface.

Van der Waals Forces: Non-specific attractive or repulsive forces between all atoms.

Electrostatic Interactions: Between the anionic sulfonate groups of the dye and any positively charged sites on the adsorbent surface.

Understanding these interactions is crucial for optimizing dyeing processes and for developing effective methods for dye removal from wastewater.

Complexation Studies and Metal-Dye Interactions

This compound is also known as Mordant Brown 4, indicating its use in mordant dyeing processes where a metal ion (the mordant) acts as a bridge between the dye and the fiber. The dye forms a coordination complex with the metal ion, which then binds to the fabric, often improving the fastness of the color.

Computational simulations can model the formation of these metal-dye complexes. Methods combining quantum mechanics and molecular mechanics (QM/MM) are often employed. The core of the interaction—the metal ion and the dye's coordinating atoms (typically from hydroxyl and azo groups)—is treated with high-level quantum mechanics, while the rest of the system is modeled with classical force fields. These studies can determine the preferred coordination geometry, binding energies, and the effect of the metal on the dye's electronic structure and color. mdpi.com For instance, complexation with a metal ion often causes a shift in the dye's λmax, leading to a change in color, which can be predicted computationally.

Table 2: Illustrative Data from a Metal-Dye Complexation Simulation This table shows representative data from a simulation studying the interaction of a dye with a metal ion (e.g., Cr³⁺ or Fe²⁺). Specific values for this compound are not publicly available.

Parameter Description Illustrative Finding
Coordination Number Number of bonds formed between the metal and the dye. 4 or 6
Binding Energy Strength of the metal-dye bond. -150 kcal/mol
Key Coordinating Atoms Atoms on the dye molecule that bind to the metal. Oxygen (from -OH), Nitrogen (from -N=N-)

| Change in λmax | Shift in the main absorption peak upon complexation. | +25 nm (Bathochromic shift) |

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape (conformation) of a dye molecule is critical to its function and interactions. This compound is a flexible molecule with several rotatable single bonds. Conformational analysis aims to identify the most stable, low-energy shapes the molecule can adopt.

Computational methods can systematically explore the potential energy surface of the molecule by rotating its bonds. For each conformation, the energy is calculated, and the structure is optimized to find the nearest local energy minimum. mdpi.com This process identifies the most probable conformations and the energy barriers between them. A study involving this compound performed conformational analysis using molecular mechanics and quantum chemical calculations to investigate its intramolecular hydrogen bonds and tautomeric forms (e.g., quinoidic vs. aminoidic structures). mdpi.com Such analyses are crucial for understanding how the dye's shape influences its ability to fit into binding sites on fibers or enzymes.

Computational Approaches for Reaction Pathway Prediction and Mechanism Elucidation

The degradation of azo dyes, such as this compound, is a complex process involving the breakdown of the chromophoric azo bond (–N=N–). Computational chemistry provides powerful tools to predict reaction pathways and elucidate the underlying mechanisms of this degradation, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has emerged as a principal method for studying the degradation of azo dyes. DFT calculations allow for the modeling of the electronic structure of the dye molecule and its interactions with reactive species, such as hydroxyl radicals (•OH), which are commonly generated in advanced oxidation processes (AOPs). By calculating the potential energy surfaces (PES) for various possible reactions, researchers can identify the most energetically favorable degradation pathways.

For azo dyes, a key area of investigation is the site of the initial attack by reactive species. Theoretical studies have explored several possibilities, including:

Attack on the Azo Bridge: The nitrogen atoms of the azo group are often a primary target for radical attack. The addition of a hydroxyl radical to one of the nitrogen atoms can lead to the formation of an unstable intermediate that subsequently cleaves, breaking the –N=N– bond and decolorizing the dye.

Attack on the Aromatic Rings: The aromatic rings of the dye molecule are also susceptible to electrophilic attack by radicals. This can lead to the formation of hydroxylated or other substituted intermediates, which may then undergo further reactions leading to ring-opening.

Attack on Substituent Groups: Functional groups attached to the aromatic rings can also influence the reactivity of the molecule and may themselves be sites of reaction.

Computational models can also elucidate the role of the molecular environment, such as the solvent, in the degradation process. The inclusion of solvent effects in DFT calculations, often through implicit or explicit solvent models, provides a more realistic description of the reaction energetics and pathways.

Furthermore, the elucidation of reaction mechanisms extends to understanding the formation of various degradation byproducts. By mapping the entire reaction pathway, from the initial reactant to the final products, computational studies can help to identify potentially toxic or persistent intermediates that may be formed during the degradation process. This information is crucial for developing safe and effective wastewater treatment technologies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Dye Degradation Efficiency and Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable computational tools for predicting the degradation efficiency and reactivity of chemical compounds, including azo dyes like this compound. These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties.

In the context of dye degradation, QSAR/QSPR models can be developed to predict various endpoints, such as:

Rate of degradation: The kinetics of the degradation process can be modeled to predict how quickly a dye will be broken down under specific conditions.

Toxicity of degradation products: QSAR models can be used to assess the potential toxicity of the byproducts formed during degradation, which is a critical aspect of environmental risk assessment.

The development of a QSAR/QSPR model involves several key steps:

Data Collection: A dataset of compounds with known degradation or reactivity data is compiled. For azo dyes, this would include a series of dyes with experimentally determined degradation rates or efficiencies.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For azo dyes, important molecular descriptors in QSAR/QSPR models for degradation often include:

Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's susceptibility to oxidation and reduction.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Quantum Chemical Descriptors: Derived from computational chemistry calculations, these can include parameters like dipole moment, polarizability, and atomic charges.

The application of QSAR/QSPR models to azo dye degradation offers several advantages. It allows for the rapid screening of large numbers of dyes to identify those that are more readily degradable or that are likely to form less toxic byproducts. This information can guide the design of new, more environmentally friendly dyes and the optimization of wastewater treatment processes.

Advanced Materials Science and Biotechnological Applications

Integration in Optoelectronic Devices and Dye-Sensitized Systems

While dyes are a critical component of dye-sensitized solar cells and other optoelectronic devices, acting as photosensitizers that absorb light and inject electrons, the available scientific literature does not currently contain specific research on the integration or performance of Acid Brown 4 in these systems.

Development of Biosensors and Bioimaging Agents for Research Applications

This compound has found utility in several research applications as a reagent and probe. It is employed as a fluorescent probe, a chromogenic reagent, and a fluorescent label. americanchemicalsuppliers.comamericanchemicalsuppliers.com Its applications extend to immunological assays and studies involving protein-protein and DNA-protein interactions. americanchemicalsuppliers.comamericanchemicalsuppliers.com

A specific application highlighting its use in sensor technology involved an amperometric biosensor system designed for the analysis of methanol-ethanol mixtures. americanchemicalsuppliers.com In this research, this compound was a component used in the preparation of a falsified beverage for analysis, demonstrating its utility as a chemical marker in complex solutions. americanchemicalsuppliers.com

Table 1: Research Applications of this compound

Application AreaSpecific UseReference
Biochemical Assays Enzyme Inhibitor americanchemicalsuppliers.com
Fluorescent Probe americanchemicalsuppliers.comamericanchemicalsuppliers.com
Chromogenic Reagent americanchemicalsuppliers.com
Fluorescent Label americanchemicalsuppliers.com
Molecular Biology Study of Protein-Protein Interactions americanchemicalsuppliers.comamericanchemicalsuppliers.com
Study of DNA-Protein Interactions americanchemicalsuppliers.comamericanchemicalsuppliers.com
Immunoassays Reagent in Immunological Assays americanchemicalsuppliers.comamericanchemicalsuppliers.com
Sensor Systems Component in a falsified sample for an amperometric biosensor americanchemicalsuppliers.com

Utilization in Histological and Biological Staining for Microscopic Analysis in Research

This compound is utilized as a laboratory-grade stain for the microscopic analysis of biological samples. americanchemicalsuppliers.com Its properties as an acid dye allow it to bind to proteins and other structures in cells and tissues.

In research related to dyeing protein fibers, such as silk, a specific dyeing-diazotization-coupling process has been shown to significantly improve the fixation rate of this compound. hongyi-chem.com This method involves first dyeing the silk with the aromatic amine dye, followed by a diazotization reaction on the fiber, and then a coupling reaction. hongyi-chem.com This process resulted in a fixation rate of over 80% for this compound, demonstrating its strong interaction with and ability to color protein-based materials effectively. hongyi-chem.com

Fabrication of Nanocomposite Materials for Environmental Remediation

Nanocomposite materials have been specifically designed for the environmental remediation of dye-polluted water, with research showing their effectiveness in degrading azo dyes like Acid Brown. A notable example is the development of a Fe3O4/TiO2 nanocomposite using a green synthesis method. dokumen.pub In this method, pomegranate (Punica granatum) juice was used as a green capping agent for the synthesis of the Fe3O4–TiO2 nanocomposite. dokumen.pub

The photocatalytic activity of this nanocomposite was tested on a group of azo dyes including acid brown, Acid Black, and Congo red. dokumen.pub The study found that under ultraviolet (UV) light irradiation, the nanocomposite was able to photodegrade 90–95% of the dyes within 60 minutes. dokumen.pub The degradation process breaks down the complex dye molecules into simpler, harmless substances like water and carbon dioxide. dokumen.pub

Table 2: Photocatalytic Degradation of Azo Dyes using Fe3O4/TiO2 Nanocomposite

ParameterDetailsReference
Nanocomposite Fe3O4/TiO2 dokumen.pub
Synthesis Method Green synthesis using pomegranate (Punica granatum) juice dokumen.pub
Target Pollutants Acid brown, Acid Black, Congo red (azo dyes) dokumen.pub
Irradiation Source Ultraviolet (UV) light dokumen.pub
Degradation Efficiency 90–95% dokumen.pub
Reaction Time 60 minutes dokumen.pub

Design and Synthesis of Functionalized Adsorbent Materials

The removal of dyes like this compound from industrial effluents is a significant area of environmental research. One of the most common methods is adsorption, which utilizes porous materials to bind and remove contaminants from water. researchgate.net Various functionalized adsorbent materials are designed for this purpose, particularly for anionic dyes such as acid dyes.

Activated Carbon from Agricultural Waste: Agricultural byproducts can be converted into activated carbon, a highly porous and effective adsorbent. The surface of activated carbon can be functionalized to enhance its affinity for specific dye molecules. Research indicates that agricultural waste is a promising low-cost source for adsorbents used in dye removal. researchgate.net

Aminized Cellulose (B213188) Acetate (B1210297) Nanofibers: Cellulose, a readily available biopolymer, can be processed into nanofibers to create a high-surface-area adsorbent. Functionalizing these nanofibers with amine groups (aminization) introduces positive charges on the surface, which promotes the adsorption of anionic dyes like this compound through electrostatic attraction. dokumen.pub

Silica-Based Adsorbents: Silica (B1680970) nanoparticles and other silica-based materials can be functionalized with various chemical groups to act as selective adsorbents for pollutants, including organic dyes. dokumen.pub

While these materials are known to be effective for the removal of various dyes, specific research detailing the adsorption isotherms, kinetics, and maximum adsorption capacity for this compound on these particular functionalized materials was not present in the searched literature.

Environmental Fate, Transport, and Impact Studies Academic Perspective

Investigation of Environmental Degradation Pathways Beyond Engineered Treatment Systems

Once released into the environment, the degradation of azo dyes like C.I. Acid Red 14 is governed by several potential pathways, though their relative importance varies significantly based on environmental conditions.

Microbial Degradation (Reductive Cleavage): The most significant degradation pathway for azo dyes in natural systems occurs under anoxic (oxygen-deficient) conditions, such as in sediments of rivers and lakes. canada.ca Intestinal microbiota and various environmental bacteria possess enzymes capable of reductively cleaving the azo bond. scbt.com This process breaks the molecule into smaller aromatic amines. This anaerobic degradation is generally considered the primary fate process for this class of compounds.

Hydrolysis: For the class of acid dyes, hydrolysis (the chemical breakdown of a compound due to reaction with water) is generally not considered an important degradation pathway. scbt.com This is with the exception of reactive dyes, which are specifically designed to hydrolyze.

Table 1: Summary of Environmental Degradation Pathways for C.I. Acid Red 14

Degradation Pathway Relevance in Natural Systems Description
Microbial Cleavage High Primary pathway under anoxic conditions (e.g., sediments). The azo bond (-N=N-) is broken, forming aromatic amines. canada.cascbt.com
Photolysis Low to Moderate Not considered a dominant pathway, but may contribute to the breakdown of trace amounts over time. scbt.com Can be influenced by strong light. cymitquimica.com

| Hydrolysis | Low | Generally not a significant degradation pathway for this class of acid dyes. scbt.com |

Academic Studies on Ecosystemic Behavior and Transformation Products in Natural Systems

The ecosystemic behavior of C.I. Acid Red 14 is largely defined by its transformation in anaerobic environments. Azo dyes are recognized as environmental pollutants, with a significant portion discharged from industrial applications finding its way into waterways. scbt.com

Studies on the transformation of related dyes in anoxic sediments have shown that the kinetics and products are highly dependent on the sediment characteristics and the specific dye structure. The primary transformation products resulting from the reductive cleavage of the azo bond are aromatic amines. canada.cascbt.com For C.I. Acid Red 14, this cleavage would result in the formation of two separate sulfonated aromatic amine compounds.

Some of these transformation products are of significant toxicological concern. It is known that certain aromatic amines derived from azo dye metabolism can be mutagenic or carcinogenic. scbt.com An epidemiological study of workers exposed to various dyes, including benzidine-based azo dyes, indicated a strong association with bladder cancer, underscoring the potential hazard of the amine cleavage products. scbt.com While not all azo dyes are genotoxic, those that can metabolically release specific arylamines are considered possible carcinogens. scbt.com

Methodological Frameworks for Environmental Data Interpretation and Analysis

The assessment of the environmental fate and impact of dyes like C.I. Acid Red 14 involves a multi-faceted methodological framework, combining analytical chemistry, toxicology, and regulatory assessment.

Analytical Identification and Quantification: Advanced analytical techniques are the foundation for studying environmental fate. Methods such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) are employed to identify and quantify the parent dye and its degradation products (i.e., aromatic amines) in various environmental matrices like water and sediment. For instance, a method involving reductive cleavage with sodium dithionite (B78146) followed by analysis of the resulting amines is used to detect the potential release of regulated aromatic amines from textiles. docksci.com

Toxicological Assessment: Evaluating the toxicity of the parent dye and its transformation products is a critical component. This involves experimental studies using biological models. For example, the Hydractinia echinata test system has been used to determine the structure-toxicity relationships of various azo dyes. mdpi.com Furthermore, toxicological scoring systems are established to prioritize dyes for further investigation and potential regulation, considering endpoints such as carcinogenicity, genotoxicity, and skin sensitization. docksci.com

Regulatory Frameworks and Risk Assessment: Data from analytical and toxicological studies feed into comprehensive risk assessments performed by governmental bodies. For example, Environment and Climate Change Canada evaluates substances like azo dyes to determine if they pose a risk to the environment or human health, leading to their inclusion on substance lists like the Domestic Substances List (DSL). canada.cascbt.com These assessments consider the entire lifecycle, including degradation and the formation of hazardous daughter products. canada.ca

Table 2: Chemical Compounds Mentioned

Compound Name Other Names CAS Number
C.I. Acid Red 14 Chromotrope FB, Azorubine, Carmoisine 3567-69-9
Benzidine 92-87-5

Future Research Directions and Emerging Paradigms

Development of Synergistic and Hybrid Treatment Systems for Enhanced Efficiency

The degradation of azo dyes like Acid Brown 4 is a significant area of environmental research. The development of synergistic and hybrid treatment systems is showing considerable promise for improving the efficiency of dye removal from wastewater. These systems often combine multiple advanced oxidation processes (AOPs) to leverage their synergistic effects, leading to higher degradation rates than individual processes alone. researchgate.net

Studies on similar acid dyes have demonstrated the effectiveness of hybrid systems. For example, the degradation of Acid Brown 14 has been successfully achieved using a combination of ultrasound, ultraviolet light, persulphate, and ZnO nanoparticles. researchgate.net This hybrid sono-photocatalytic process showed significantly enhanced dye removal efficiency. researchgate.net Similarly, the combination of ultrasonic irradiation with a Fenton-like reagent was found to be highly effective for the degradation of Acid Brown 348, achieving a 96% removal ratio under optimal conditions. asianpubs.org The synergistic effect in a UV/H₂O₂/TiO₂/zeolite hybrid system more than doubled the color removal from molasses wastewater compared to the individual components.

Table 1: Comparison of Hybrid Treatment Systems for Acid Dye Degradation

Treatment System Target Dye Key Findings
Ultrasound/UV/Persulphate/ZnO Acid Brown 14 Addition of ZnO as a catalyst increased removal efficiency from 15% to 75%. researchgate.net
Ultrasound/Fenton-like Reagent Acid Brown 348 Achieved 96% removal under optimal conditions (pH 2.5, 40°C). asianpubs.org
UV/H₂O₂/TiO₂/Zeolite Molasses Wastewater The hybrid system achieved 97% color removal, significantly higher than UV/TiO₂ (44%) or H₂O₂/UV (34%) alone.

Application of Artificial Intelligence and Machine Learning in Process Optimization and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for optimizing complex chemical processes, including the synthesis and degradation of dyes like this compound. mdpi.com These technologies can analyze vast datasets to identify patterns and predict outcomes, leading to more efficient and targeted process development. nih.gov

In the context of chemical synthesis, AI can be applied to several subtasks, including route mapping, narrowing, scouting, and selection. acs.org By bringing forward much of the evaluation in route optimization, AI and ML can help process development teams identify optimal and registrable routes more quickly. acs.org For instance, deep reinforcement learning has been proposed as a method to optimize chemical reactions, potentially surpassing traditional optimization approaches. acs.org

For process optimization, AI and ML models can predict the performance of different reaction conditions, reducing the need for extensive and time-consuming experiments. acs.orgresearchgate.net These models require structural information of molecules and simple molecular properties, which are often more readily available and accurate than experimental process data. mdpi.com The integration of AI with the Internet of Things (IoT) is also enhancing environmental monitoring by enabling advanced data gathering, real-time analytics, and automated decision-making for things like water quality. mdpi.com This can be particularly useful for monitoring the degradation of dyes in wastewater.

Sustainable Synthesis and Green Chemistry Approaches in Dye Production and Degradation

The principles of green chemistry are increasingly being applied to the synthesis and degradation of industrial chemicals to minimize their environmental impact. innovareacademics.in This involves using safer solvents, renewable starting materials, and energy-efficient processes. innovareacademics.in

In dye synthesis, a greener approach to the crucial diazotization step involves replacing hazardous mineral acids like hydrochloric acid and sulfuric acid with biodegradable alternatives such as alginic acid, which is derived from brown algae. digitellinc.com This method maintains reaction efficiency while being significantly less toxic to the environment. digitellinc.com The use of aqueous citric acid as a reaction medium for the synthesis of related heterocyclic compounds also represents a green protocol, avoiding the need for other catalysts and hazardous organic solvents. scielo.org.co

Solvent-free reactions, often completed in minutes and requiring simple workups, directly address the green chemistry principles of waste prevention and energy efficiency. innovareacademics.in Microwave-assisted synthesis is another energy-efficient tool that can be used for both the manufacture and safe degradation of chemical products. mdpi.com These green approaches aim to develop environmentally benign protocols for producing and breaking down compounds like this compound.

Advanced In-Situ Monitoring and Real-Time Analytical Techniques for Environmental Applications

Real-time, in-situ monitoring is crucial for understanding and controlling chemical processes, including the degradation of dyes in wastewater. Advanced analytical techniques allow for the continuous collection of data, providing a more detailed picture of reaction mechanisms and efficiencies. rsc.org

In-situ microscopy is one such technique that allows for the direct optical measurement of parameters like cell concentration in a bioreactor without the need for sampling. researchgate.net For chemical reactions, attenuated total reflectance-infrared (ATR-IR) spectroscopy can be used for in-situ monitoring of solid-acid catalyzed reactions, providing time-resolved data on the reaction mechanism. rsc.org

For environmental monitoring, automated instruments are being developed for the near real-time measurement of contaminants in water systems. nih.gov For example, a single instrument can now selectively measure the concentrations of total trihalomethanes and haloacetic acids directly from drinking water distribution systems with hourly analysis rates. nih.gov Similarly, unmanned aerial systems (UAS) equipped with hyperspectral mapping tools offer a fast and non-invasive method for monitoring environmental issues like acid mine drainage. mdpi.com These advanced monitoring systems can be applied to track the presence and degradation of dyes like this compound in the environment, enabling more effective remediation efforts.

Fundamental Studies on Molecular Interactions and Reactivity at Complex Interfaces

Understanding the molecular interactions and reactivity of dyes at complex interfaces is fundamental to controlling their behavior in various applications and environmental systems. The formation of two-dimensional molecular networks at solid/liquid interfaces is governed by a delicate balance of molecule-molecule, molecule-substrate, and solvent-molecule interactions. beilstein-journals.org

The acid-base properties of surfaces play a significant role in the interactions across interfaces, such as between an oxide layer and a primer in aerospace applications. researchgate.net The choice of surface pretreatment and the acidity of the interacting molecules influence the bonding across the interface. researchgate.net

The study of proteins and peptides at interfaces using techniques like sum frequency generation (SFG) spectroscopy provides insights into their conformation, orientation, and ordering, which are critical to their biological functions. nih.gov Similarly, understanding the reactivity of molecules like nitric acid at the air-water interface is crucial for environmental science. researchgate.netcsic.es Studies have shown that the photolytic and oxidation reactions of nitric acid are significantly affected at this interface compared to the gas phase. researchgate.netcsic.es Research into the photooxidation of fatty acids by environmental photosensitizers also highlights the role of chromophores in transforming hydrophobic components on environmental surfaces. acs.org These fundamental studies provide a basis for understanding and predicting the behavior of complex molecules like this compound at various interfaces.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acid Brown 14
Acid Brown 348
Alginic Acid
Citric Acid
Haloacetic Acids
Hydrogen Peroxide
Nitric Acid
Trihalomethanes

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing the structural and functional properties of ACID BROWN 4 in aqueous solutions?

  • Methodological Answer : To characterize this compound, researchers should employ spectroscopic techniques (e.g., UV-Vis absorption spectroscopy to determine λmax and molar absorptivity) and chromatographic methods (e.g., HPLC with diode-array detection for purity assessment). Structural confirmation requires NMR (¹H/¹³C) and FTIR spectroscopy to identify functional groups (e.g., azo bonds, sulfonic acid groups). Standardize protocols using buffered solutions to control pH-dependent behavior, and validate results against certified reference materials .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer : Utilize a factorial experimental design to test variables such as reaction temperature, stoichiometry of precursors (e.g., diazonium salt coupling), and catalyst concentration. Monitor reaction progress via TLC or real-time UV-Vis spectroscopy. Statistical tools like ANOVA can identify significant factors affecting yield. Post-synthesis purification via recrystallization or column chromatography should be quantified using mass balance and LC-MS to track by-product reduction .

Q. What are the stability profiles of this compound under varying environmental conditions (e.g., light, temperature)?

  • Methodological Answer : Conduct accelerated stability studies by exposing this compound to controlled light (using a xenon lamp for photostability), temperature (25–60°C), and humidity (40–75% RH). Quantify degradation kinetics via HPLC-UV, and identify degradation products using high-resolution MS/MS. Apply the Arrhenius equation to predict shelf-life under standard conditions. Include control samples and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the redox behavior of this compound in electrochemical systems?

  • Methodological Answer : Use cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to study electron transfer processes. Correlate redox peaks with molecular structure (e.g., azo group reduction potentials). Combine with in-situ spectroelectrochemistry (UV-Vis) to monitor intermediate species. Density functional theory (DFT) calculations can model frontier molecular orbitals and predict reactive sites. Validate findings by comparing experimental and theoretical redox potentials .

Q. How does this compound interact with biological macromolecules (e.g., proteins, DNA), and what are the implications for toxicity?

  • Methodological Answer : Employ fluorescence quenching assays (e.g., using bovine serum albumin) to study binding constants and thermodynamic parameters (ΔH, ΔS). For DNA interaction studies, use ethidium bromide displacement assays or atomic force microscopy (AFM) to visualize structural changes. In vitro cytotoxicity assays (e.g., MTT on human cell lines) paired with metabolomics (LC-MS) can identify toxicity pathways. Ensure ethical compliance for biological samples .

Q. What advanced remediation strategies effectively degrade this compound in industrial wastewater?

  • Methodological Answer : Compare photocatalytic degradation (TiO2/UV), Fenton oxidation, and microbial consortia-based methods. Optimize parameters like catalyst loading, H2O2 concentration, or microbial growth media using response surface methodology (RSM). Monitor total organic carbon (TOC) removal and toxicity reduction via bioassays (e.g., Daphnia magna). Metagenomic analysis of microbial communities can reveal degradation pathways .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported absorption maxima (λmax) of this compound across studies?

  • Methodological Answer : Re-evaluate experimental conditions (solvent polarity, pH, instrument calibration) that influence λmax. Perform interlaboratory comparisons using standardized protocols (e.g., ICH Q2 guidelines). Use quantum chemical calculations (TD-DFT) to predict absorbance spectra and compare with empirical data. Publish raw spectra and calibration curves for transparency .

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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.